![molecular formula C9H7BrF3NO B13984878 N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands and bases to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains or heteroatom linkages.
Scientific Research Applications
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated and trifluoromethylated compounds have shown efficacy.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(trifluoromethyl)pyridine
- N-(2-bromo-4-(trifluoromethyl)phenyl)acetamide
- 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine
Uniqueness
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Biological Activity
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields, including cancer therapy and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : C10H8BrF3N
- Molecular Weight : 282.06 g/mol
- Functional Groups : Bromine atom, trifluoromethyl group, acetamide moiety.
The presence of the bromine and trifluoromethyl groups significantly influences the compound's reactivity and binding affinity to biological targets, making it a candidate for various therapeutic applications.
Target Interactions
This compound interacts with multiple biochemical pathways through its binding to specific enzymes and proteins. Similar compounds have been shown to exhibit high affinity for various receptors, suggesting that this compound may also engage in complex interactions within cellular environments.
Biochemical Pathways
The compound has been implicated in several biological activities:
- Anticancer Activity : Studies suggest that it can inhibit cell proliferation by modulating key signaling pathways involved in cancer progression. For instance, it may affect cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antimicrobial Activity : Preliminary research indicates that this compound may have antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
Case Studies
-
Anticancer Studies :
- In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including colon carcinoma HCT-15. The compound's IC50 values were found to be lower than those of traditional chemotherapeutics like doxorubicin, indicating its potential as a more effective agent .
-
Enzyme Interaction Studies :
- The compound has been shown to act as an enzyme inhibitor in various biochemical assays. For example, it was observed to inhibit specific enzymes involved in metabolic pathways critical for tumor growth and survival.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:
- Absorption and Distribution : The compound's lipophilicity due to the trifluoromethyl group may enhance its absorption across biological membranes.
- Metabolism : Further studies are required to elucidate the metabolic pathways involved and the stability of the compound under physiological conditions.
Summary of Biological Activities
Biological Activity | Description |
---|---|
Anticancer | Inhibits cell proliferation in cancer cell lines; affects CDK activity. |
Antimicrobial | Potential to inhibit bacterial growth; requires further investigation. |
Enzyme Inhibition | Acts as an inhibitor for key metabolic enzymes involved in cancer metabolism. |
Properties
Molecular Formula |
C9H7BrF3NO |
---|---|
Molecular Weight |
282.06 g/mol |
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7BrF3NO/c1-5(15)14-8-4-6(9(11,12)13)2-3-7(8)10/h2-4H,1H3,(H,14,15) |
InChI Key |
KFCPJYRLWBGLDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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